molecular formula C16H19ClN2 B14719281 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride CAS No. 21737-55-3

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride

Cat. No.: B14719281
CAS No.: 21737-55-3
M. Wt: 274.79 g/mol
InChI Key: BCPGMBBFDXZUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is a tricyclic compound known for its significant role in medicinal chemistry. It is commonly used as an antidepressant and is known for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating various mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5H-dibenz(b,f)azepine with dimethylamine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through its binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

  • Imipramine hydrochloride
  • Desipramine hydrochloride
  • Amitriptyline hydrochloride

Uniqueness

10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has a balanced effect on both serotonin and norepinephrine reuptake inhibition, making it versatile in treating various mood disorders .

Properties

CAS No.

21737-55-3

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;hydrochloride

InChI

InChI=1S/C16H18N2.ClH/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;/h3-10,14,17H,11H2,1-2H3;1H

InChI Key

BCPGMBBFDXZUKD-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.